An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-3,5-diiodobenzoate
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-3,5-diiodobenzoate
Foreword: The rigorous structural elucidation of chemical entities is the bedrock of modern chemical research and drug development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, confirming identity, purity, and structural integrity. This guide focuses on Methyl 2-hydroxy-3,5-diiodobenzoate, a heavily substituted aromatic ester. While publicly available, consolidated experimental spectra for this specific compound are scarce, this document serves as an expert-level guide to the ab initio characterization process. We will leverage first principles of spectroscopy and comparative data from close structural analogs to predict, interpret, and validate the expected spectroscopic data (NMR, IR, and MS). This approach mirrors the real-world workflow of a research scientist encountering a novel or sparsely documented molecule.
Molecular Structure and Analytical Workflow
The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. Methyl 2-hydroxy-3,5-diiodobenzoate possesses several key features that will manifest distinctly in its spectra: a phenolic hydroxyl group, a methyl ester, and a trisubstituted aromatic ring bearing two heavy iodine atoms. Each feature provides a unique spectroscopic handle.
Our analytical workflow is designed as a self-validating system, where data from each technique corroborates the others to build a cohesive and undeniable structural proof.
Caption: A typical workflow for comprehensive structural elucidation.
Below is the structure of Methyl 2-hydroxy-3,5-diiodobenzoate with standardized numbering for consistent reference throughout this guide.
Caption: Structure and atom numbering for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. For Methyl 2-hydroxy-3,5-diiodobenzoate, we will perform both ¹H and ¹³C NMR.
Expertise & Causality: Experimental Protocol
The choice of solvent is critical in NMR. While CDCl₃ is common, the phenolic proton (-OH) signal is often broad and can exchange with trace amounts of acidic protons, making it difficult to observe.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of Methyl 2-hydroxy-3,5-diiodobenzoate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is a superior solvent for this analysis because it forms a hydrogen bond with the phenolic proton, slowing down its exchange rate. This results in a sharper, more observable -OH signal, often appearing as a distinct singlet.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the aromatic protons.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration of all proton signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon environment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be subsequently run to differentiate between CH, CH₂, and CH₃ groups.
-
(Optional) D₂O Exchange: To definitively confirm the phenolic -OH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear.
Predicted ¹H NMR Data and Interpretation
The heavy iodine atoms are strongly electron-withdrawing and will exert a significant deshielding effect (shifting signals downfield) on adjacent protons.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| -OH | 10.0 - 11.0 | Broad Singlet | 1H | The phenolic proton is highly deshielded due to hydrogen bonding with the solvent (DMSO) and intramolecularly with the ester carbonyl. Its signal will disappear upon D₂O exchange. |
| Ar-H 6 | ~ 8.2 | Doublet (d) | 1H | This proton is ortho to the carbonyl group and meta to an iodine atom. The ortho-relationship to the electron-withdrawing ester group results in significant deshielding. It will be split into a doublet by H4 (⁴J ≈ 2-3 Hz). |
| Ar-H 4 | ~ 8.0 | Doublet (d) | 1H | This proton is between two iodine atoms, experiencing strong deshielding. It will be split into a doublet by H6 (⁴J ≈ 2-3 Hz). |
| -OCH ₃ | ~ 3.9 | Singlet (s) | 3H | This is a typical chemical shift for methyl ester protons. As there are no adjacent protons, it appears as a sharp singlet.[1] |
Predicted ¹³C NMR Data and Interpretation
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbons directly bonded to the electronegative oxygen and iodine atoms will be significantly affected.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C =O (C7) | ~ 168 | Typical chemical shift for an ester carbonyl carbon.[2] |
| Ar-C 2 (-OH) | ~ 158 | The carbon attached to the hydroxyl group is highly deshielded. |
| Ar-C 1 (-COOCH₃) | ~ 115 | The ipso-carbon attached to the ester group. |
| Ar-C 6 | ~ 142 | Aromatic CH carbon, deshielded by the adjacent ester group. |
| Ar-C 4 | ~ 140 | Aromatic CH carbon, deshielded by flanking iodine atoms. |
| Ar-C 3 (-I) | ~ 85 | The carbon directly bonded to iodine shows a characteristic upfield shift due to the heavy atom effect, despite iodine's electronegativity. |
| Ar-C 5 (-I) | ~ 88 | Similar to C3, this carbon is shielded by the heavy iodine atom. |
| -OC H₃ (C8) | ~ 53 | Typical chemical shift for a methyl ester carbon.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.
Expertise & Causality: Experimental Protocol
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid Methyl 2-hydroxy-3,5-diiodobenzoate powder directly onto the ATR crystal.
-
Rationale: ATR is a modern, reliable technique for solid samples that requires minimal preparation and avoids the complications of making KBr pellets or mulls. It ensures good contact and produces a high-quality spectrum.
-
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals from the final spectrum.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
The predicted spectrum will be dominated by strong absorptions from the O-H and C=O groups. The spectrum of the parent acid, 2-hydroxy-3,5-diiodobenzoic acid, shows a very broad O-H stretch characteristic of a carboxylic acid dimer.[3] For the methyl ester, this will be replaced by a sharper phenolic O-H stretch and new C-H signals from the methyl group.
| Predicted Absorption (cm⁻¹) | Bond Vibration | Intensity | Rationale & Notes |
| ~ 3200 | O-H stretch (phenolic) | Broad, Strong | The broadness is due to hydrogen bonding. This is a key indicator of the hydroxyl group.[4] |
| ~ 3080 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds on the benzene ring. |
| ~ 2960 | C-H stretch (aliphatic) | Medium | Asymmetric stretch of the methyl (-CH₃) group.[4] |
| ~ 1685 | C=O stretch (ester) | Strong, Sharp | A very strong and sharp peak, characteristic of a conjugated ester carbonyl. The position is slightly higher than a typical ketone due to the ester oxygen.[4] |
| ~ 1600, ~1470 | C=C stretch (aromatic) | Medium-Strong | These peaks are diagnostic for the benzene ring itself. |
| ~ 1250 | C-O stretch (ester/aryl) | Strong | Corresponds to the stretching of the C-O bonds of the ester group and the phenolic C-O bond. |
| Below 850 | C-I stretch & C-H bend | Medium-Strong | The low-frequency region contains the heavy C-I bond vibrations and out-of-plane C-H bending ("oop") bands that are characteristic of the substitution pattern on the ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.
Expertise & Causality: Experimental Protocol
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Rationale: GC-MS is ideal as it provides separation from any potential impurities before the sample enters the ion source, ensuring the resulting mass spectrum is of the pure compound.
-
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This will eject an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: The molecular ion and any fragment ions produced by its decomposition are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative abundance vs. m/z).
Predicted Mass Spectrum and Fragmentation
The molecular weight of Methyl 2-hydroxy-3,5-diiodobenzoate (C₈H₆I₂O₃) is 403.84 g/mol . The mass spectrum will be characterized by a visible molecular ion peak and several key fragment ions. The presence of two iodine atoms will create a distinctive isotopic pattern, though the primary isotope ¹²⁷I is by far the most abundant.
| Predicted m/z | Proposed Fragment Ion | Rationale for Fragmentation |
| 404 | [C₈H₆I₂O₃]⁺• | Molecular Ion (M⁺•) . The parent ion, representing the intact molecule minus one electron. |
| 373 | [M - •OCH₃]⁺ | Loss of a methoxy radical. A common fragmentation pathway for methyl esters, resulting from alpha-cleavage. This is often a prominent peak.[5] |
| 345 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. Cleavage of the bond between the aromatic ring and the ester group. |
| 277 | [M - I]⁺ | Loss of an iodine radical. Cleavage of a C-I bond. |
| 120 | [HOC₆H₃CO]⁺• | Loss of I₂ and •OCH₃. This would represent a highly rearranged fragment and is less likely to be a primary fragment but may appear. A similar m/z 120 peak is the base peak for methyl salicylate, formed by loss of methanol.[5] |
A primary fragmentation pathway likely involves the initial loss of the methoxy radical.
Caption: A plausible major fragmentation route for Methyl 2-hydroxy-3,5-diiodobenzoate.
Conclusion
By integrating the predicted data from NMR, IR, and MS, we can construct a comprehensive and validated spectroscopic profile of Methyl 2-hydroxy-3,5-diiodobenzoate. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. The IR spectrum will provide unequivocal evidence of the key hydroxyl and ester functional groups. Finally, mass spectrometry will confirm the molecular weight and support the structure through predictable fragmentation patterns. This multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for any research or development application.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-3,5-diiodo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzoic acid, 2-hydroxy-3,5-diiodo- [webbook.nist.gov]
- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
